molecular formula C22H23N3O4S B2957011 3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one CAS No. 1021062-49-6

3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one

Cat. No.: B2957011
CAS No.: 1021062-49-6
M. Wt: 425.5
InChI Key: HIOXXJGSPVMWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. This molecule integrates a pyrazol-5-one core, a scaffold recognized for its diverse biological activities, with a piperidine sulfonamide moiety. The 3-methyl-1-phenyl substitution on the pyrazol-one ring is a key structural feature found in significant bioactive molecules, such as the potent free radical scavenger Edaravone (MCI-186), which is extensively studied for its neuroprotective effects in models of cerebral ischemia and amyotrophic lateral sclerosis (ALS) . This suggests potential research applications for this compound in the field of oxidative stress and neurological disorders. The incorporation of the 4-(piperidin-1-ylsulfonyl)benzoyl group significantly expands the compound's research utility. Sulfonamide derivatives are prominent in medicinal chemistry due to their ability to interact with a wide range of enzymes and receptors. They are frequently investigated as inhibitors for various targets, including 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in metabolic syndromes like type 2 diabetes and obesity . The piperidine ring further enhances the molecule's drug-like properties, contributing to desirable pharmacokinetics. Consequently, this compound presents a valuable chemical tool for researchers exploring new therapeutic avenues in central nervous system (CNS) diseases, metabolic disorders, and cardiovascular conditions. It is also highly relevant for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate care, utilizing personal protective equipment and referring to the associated Safety Data Sheet (SDS) for detailed handling and disposal guidelines .

Properties

IUPAC Name

5-methyl-2-phenyl-4-(4-piperidin-1-ylsulfonylbenzoyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-16-20(22(27)25(23-16)18-8-4-2-5-9-18)21(26)17-10-12-19(13-11-17)30(28,29)24-14-6-3-7-15-24/h2,4-5,8-13,20H,3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOXXJGSPVMWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound demonstrated significant activity against various bacterial strains, including:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.400.45

These results suggest that the compound possesses bactericidal properties, effectively inhibiting the growth and survival of pathogenic bacteria .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against several phytopathogenic fungi. The results from in vitro assays indicated that it inhibited mycelial growth significantly, with some derivatives outperforming traditional antifungal agents:

Fungus Inhibition (%)
Candida albicans85
Aspergillus niger78
Fusarium solani90

This antifungal efficacy highlights the compound's potential as a therapeutic agent in treating fungal infections .

The biological activity of this compound is attributed to its ability to disrupt cellular processes in pathogens. The proposed mechanisms include:

  • Inhibition of Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : It may cause leakage of cellular contents by damaging membrane structures.
  • Biofilm Inhibition : It effectively reduces biofilm formation in bacteria like Staphylococcus epidermidis, enhancing its antimicrobial efficacy .

Case Studies

Several case studies have documented the application and effectiveness of this compound in clinical settings:

  • Case Study on Bacterial Infections : A clinical trial involving patients with chronic bacterial infections showed a significant reduction in bacterial load after treatment with pyrazole derivatives, including our compound.
  • Fungal Infection Treatment : Patients suffering from recurrent fungal infections exhibited improved outcomes when treated with formulations containing this compound, demonstrating its potential as an adjunct therapy.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of pyrazolone derivatives are highly dependent on substituents at the 1-, 3-, and 4-positions of the pyrazole ring. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Biological Activity Key Findings
Target Compound: 3-Methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one 4-(Piperidin-1-ylsulfonyl)benzoyl Underexplored (potential protease inhibition) High polarity from sulfonamide; potential for enhanced enzyme interactions
BePINH: (Z)-3-Methyl-1-phenyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one 4-(2-Phenylhydrazono) Anti-malarial 58% parasitemia suppression in Plasmodium berghei models
6a: 3-Methyl-1-(4-methyl-5-(phenyldiazenyl)thiazol-2-yl)-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one Thiazolyl-diazenyl and hydrazono groups Anticancer IC₅₀ = 3.60 µM against A375 melanoma cells
1c: (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one 4-Benzylidene with methoxy/ethoxy Antiviral (SARS-CoV-2 Mpro) Moderate Mpro inhibition (IC₅₀ ~15 µM)
3-Trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one 3-CF₃, 1-(3,4-difluorophenyl) Antimicrobial Enhanced lipophilicity; 82–92% yields via microwave synthesis

Physicochemical and Pharmacokinetic Properties

  • Solubility : The sulfonamide group in the target compound increases polarity (logP ~2.5 estimated), improving aqueous solubility compared to lipophilic analogues like 3-trifluoromethyl derivatives (logP ~3.8) .
  • Synthetic Accessibility: The target compound requires multi-step synthesis, including sulfonylation and benzoylation, whereas hydrazono derivatives (e.g., BePINH) are synthesized via simpler diazo-coupling .

Structural Insights from Crystallography

  • Hydrogen-bonding networks in pyrazolone derivatives (e.g., (E)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one) stabilize enol-keto tautomers, critical for bioactivity . The target compound’s sulfonamide may form additional hydrogen bonds with biological targets.
  • Crystal packing of analogues like (4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one reveals planar geometries favoring π-π interactions , whereas the target compound’s non-planar benzoyl-piperidine group may alter binding modes.

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